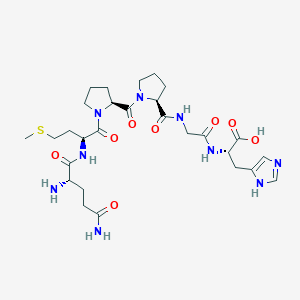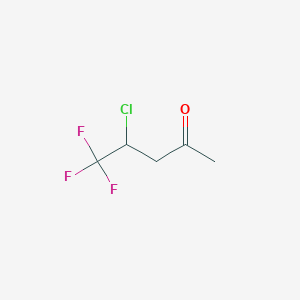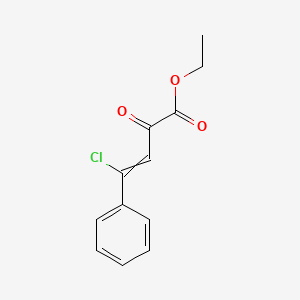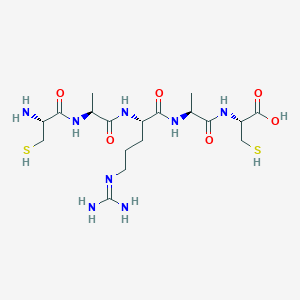
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- is a complex peptide composed of multiple amino acids, including L-cysteine, L-alanine, and L-arginine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- typically involves the stepwise coupling of the constituent amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently assemble the peptide chain. The use of protective groups to prevent unwanted side reactions is crucial during the synthesis. After the synthesis, the peptide is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and wound healing.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- L-Alanyl-L-cysteine
- L-Cysteinyl-L-alanine
- L-Arginyl-L-alanine
Uniqueness
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple functional groups, such as thiol and guanidine, allows for diverse chemical reactivity and biological activity.
Propiedades
Número CAS |
286380-06-1 |
|---|---|
Fórmula molecular |
C18H34N8O6S2 |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C18H34N8O6S2/c1-8(23-15(29)10(19)6-33)13(27)25-11(4-3-5-22-18(20)21)16(30)24-9(2)14(28)26-12(7-34)17(31)32/h8-12,33-34H,3-7,19H2,1-2H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)(H,31,32)(H4,20,21,22)/t8-,9-,10-,11-,12-/m0/s1 |
Clave InChI |
XLMYPJJOVVFKOR-HTFCKZLJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)N |
SMILES canónico |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



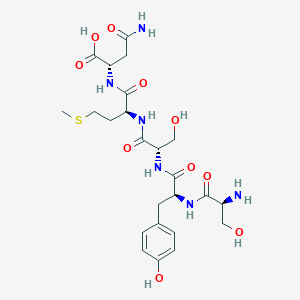
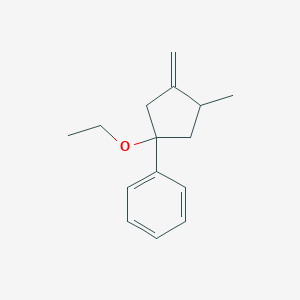

![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)
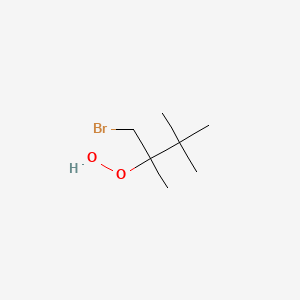
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
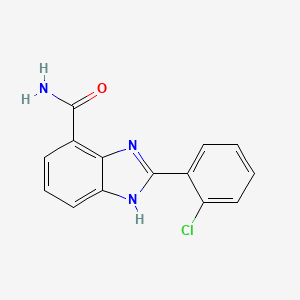
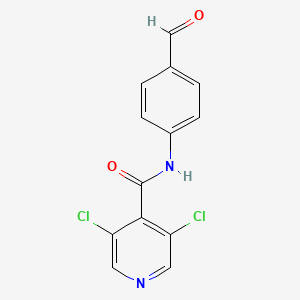
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
